molecular formula C4H10Mg B1585238 Magnesium, diethyl- CAS No. 557-18-6

Magnesium, diethyl-

Cat. No.: B1585238
CAS No.: 557-18-6
M. Wt: 82.43 g/mol
InChI Key: DLPASUVGCQPFFO-UHFFFAOYSA-N
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Description

Magnesium, diethyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The general formula for Grignard reagents is RMgX, where R is an alkyl or aryl group, and X is a halogen. In the case of magnesium, diethyl-, the formula is C2H5MgBr, where the ethyl group (C2H5) is bonded to magnesium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, diethyl- is typically prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C2H5Br+MgC2H5MgBr\text{C2H5Br} + \text{Mg} \rightarrow \text{C2H5MgBr} C2H5Br+Mg→C2H5MgBr

The reaction mixture is usually heated under reflux to ensure complete reaction. The magnesium metal is often activated by adding a small amount of iodine or 1,2-dibromoethane to initiate the reaction .

Industrial Production Methods

In industrial settings, the production of magnesium, diethyl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas systems to maintain an oxygen-free environment. The reaction is carefully controlled to prevent the formation of side products and to ensure high yield and purity of the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions

Magnesium, diethyl- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form magnesium alkoxides.

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.

    Magnesium Alkoxides: Formed from oxidation reactions.

Scientific Research Applications

Magnesium, diethyl- has a wide range of applications in scientific research, including:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of magnesium, diethyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

Comparison with Similar Compounds

Similar Compounds

    Magnesium, dimethyl- (C2H5MgCl): Similar in structure but uses a different alkyl group.

    Magnesium, diphenyl- (C6H5MgBr): Uses a phenyl group instead of an ethyl group.

    Magnesium, diisopropyl- (C3H7MgBr): Uses an isopropyl group instead of an ethyl group.

Uniqueness

Magnesium, diethyl- is unique due to its specific reactivity and the types of products it forms. Its ability to form secondary and tertiary alcohols from carbonyl compounds makes it particularly valuable in organic synthesis. Additionally, its relatively simple preparation and high reactivity make it a versatile reagent in various chemical reactions .

Properties

IUPAC Name

magnesium;ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.Mg/c2*1-2;/h2*1H2,2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPASUVGCQPFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].C[CH2-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060318
Record name Magnesium, diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-18-6
Record name Diethylmagnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, diethyl-
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Record name Magnesium, diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmagnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.328
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Record name DIETHYLMAGNESIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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